Org 27569

CB1 allosteric modulation binding cooperativity radioligand binding

Org 27569 is the definitive prototypical CB1 allosteric modulator—not a conventional agonist or antagonist. It binds a topographically distinct allosteric site, producing positive binding cooperativity (pKb=5.67) with orthosteric agonists while negatively modulating G protein-mediated signaling (GTPγS, cAMP). Critically, it permits β-arrestin-1-dependent ERK1/2 phosphorylation, enabling clean dissection of biased CB1 signaling pathways unmatched by orthosteric ligands. Use as the essential reference standard for SAR campaigns, site-directed mutagenesis, molecular dynamics simulations, and fluorescence labeling studies. Pair with [3H]CP55,940 or [3H]SR141716A for binding assays. Employ alongside CB1-KO models to differentiate CB1-independent in vivo effects, as its hypophagic action is CB1-independent.

Molecular Formula C24H28ClN3O
Molecular Weight 409.9 g/mol
CAS No. 868273-06-7
Cat. No. B609765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg 27569
CAS868273-06-7
SynonymsORG27569;  ORG-27569;  ORG 27569.
Molecular FormulaC24H28ClN3O
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESCCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4
InChIInChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29)
InChIKeyAHFZDNYNXFMRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Org 27569 (868273-06-7): A Pharmacologically Distinct CB1 Allosteric Modulator for Biased Signaling Research


Org 27569 (5-chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide, CAS 868273-06-7) is a prototypical small-molecule allosteric modulator of the cannabinoid CB1 receptor [1]. Unlike orthosteric CB1 agonists or antagonists, it binds to a topographically distinct allosteric site, inducing a unique receptor conformation characterized by simultaneously enhanced orthosteric agonist binding affinity and reduced agonist functional efficacy [2]. This paradoxical pharmacological profile—positive binding cooperativity with agonists and negative functional cooperativity—makes Org 27569 an essential tool for dissecting CB1 receptor signaling bias, allosteric modulation mechanisms, and structure-activity relationships, rather than a conventional agonist or antagonist replacement [3].

Why Org 27569 Cannot Be Substituted by Orthosteric CB1 Ligands or Alternative Allosteric Modulators


Org 27569 occupies a unique pharmacological niche that precludes substitution with orthosteric CB1 agonists (e.g., CP55,940, WIN55212), orthosteric antagonists/inverse agonists (e.g., rimonabant/SR141716A), or even the structurally distinct allosteric modulator PSNCBAM-1 [1]. Its defining feature is functional selectivity: it potently inhibits G protein-mediated signaling (cAMP, GTPγS, β-arrestin) while simultaneously enhancing or permitting ERK1/2 phosphorylation via a β-arrestin-1-dependent, G protein-independent pathway [2]. This biased signaling profile is not recapitulated by orthosteric ligands, which typically activate or block all downstream pathways uniformly [3]. Furthermore, in vivo studies demonstrate that Org 27569's hypophagic effects are CB1-independent, a finding that fundamentally distinguishes its mechanism from that of rimonabant and underscores the risk of assuming functional equivalence based solely on receptor target [4].

Quantitative Evidence of Org 27569 Differentiation from Key Comparators


Positive Binding Cooperativity with Agonist [3H]CP55,940 versus Inverse Agonist [3H]SR141716A

Org 27569 exhibits opposite binding cooperativity depending on the orthosteric probe: it significantly increases the specific binding of the agonist [3H]CP55,940 (positive cooperativity) while decreasing the binding of the inverse agonist [3H]SR141716A (negative cooperativity) [1]. This bidirectional modulation is a hallmark of its allosteric mechanism. In contrast, the orthosteric antagonist rimonabant does not increase agonist binding; it competitively inhibits it. The allosteric modulator PSNCBAM-1, while sharing some qualitative features, shows distinct quantitative effects on ligand occupancy [2].

CB1 allosteric modulation binding cooperativity radioligand binding

Functional Antagonism of G Protein-Mediated Signaling (GTPγS and cAMP) with Greater Potency than PSNCBAM-1

Org 27569 acts as an insurmountable antagonist of CB1 agonist-induced G protein activation, significantly reducing the Emax of CP55,940-stimulated [35S]GTPγS binding [1]. It also inhibits both Gαi-mediated inhibition and Gαs-mediated stimulation of forskolin-induced cAMP production [2]. While PSNCBAM-1 shares this qualitative profile, Org 27569 demonstrates greater potency and a more pronounced reduction in agonist Emax in multiple functional assays [2]. Orthosteric antagonists like rimonabant, by contrast, produce surmountable, competitive antagonism and do not exhibit the same degree of pathway-selective inhibition.

CB1 functional antagonism G protein signaling cAMP inhibition

Biased Signaling: Enhancement of ERK1/2 Phosphorylation Despite G Protein Inhibition

Org 27569 exhibits a unique form of biased signaling at CB1: it inhibits G protein-dependent pathways (GTPγS binding, cAMP modulation, β-arrestin recruitment) but enhances or permits agonist-induced ERK1/2 phosphorylation via a G protein-independent, β-arrestin-1-dependent mechanism [1][2]. When applied alone, Org 27569 acts as a weak allosteric agonist for ERK phosphorylation, with an Emax of 19% and a pEC50 of 8.55±0.99 [3]. This functional selectivity is not observed with orthosteric CB1 agonists (e.g., CP55,940, WIN55212), which activate ERK via Gαi/o proteins, nor with the orthosteric antagonist rimonabant, which uniformly blocks all signaling. The allosteric modulator PSNCBAM-1 does not show the same enhancement of agonist-induced ERK phosphorylation; instead, it generally inhibits this pathway as well [2].

biased agonism ERK signaling β-arrestin

CB1-Independent Hypophagia In Vivo: A Critical Distinction from Rimonabant

In mouse feeding studies, Org 27569 (30 mg/kg, i.p.) reduced food intake to a similar extent as rimonabant (3 mg/kg, i.p.), but this anorectic effect was observed equally in CB1 knockout (CB1 -/-) and wild-type (CB1 +/+) mice [1][2]. Rimonabant, an orthosteric CB1 antagonist, requires CB1 receptors for its anorectic action; its effect is absent in CB1 -/- mice. This demonstrates that Org 27569's hypophagic effect is mediated by a CB1-independent mechanism, a finding that fundamentally alters the interpretation of in vivo studies with this compound. Furthermore, Org 27569 failed to alter the antinociceptive, cataleptic, or hypothermic effects of CB1 agonists, nor did it affect drug discrimination cues [1], highlighting its limited ability to engage CB1-mediated behaviors in vivo.

in vivo pharmacology CB1 independence feeding behavior

Distinct Structural Determinants of CB1 Allostery: SAR Benchmark for Analog Development

Org 27569 serves as the prototypical scaffold for indole-2-carboxamide CB1 allosteric modulators. Systematic SAR studies have identified that the indole ring and specific C3 substituents are critical for allosteric activity, with the 5-chloro substitution and the piperidinyl phenethyl tail being key pharmacophoric elements [1]. An optimized analog, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j), exhibits a binding cooperativity factor (α) of 16.55 and a KB of 167.3 nM, representing a 3-4 fold improvement over Org 27569 in functional antagonism of GTPγS binding [1]. This positions Org 27569 as the benchmark reference compound for all CB1 allosteric modulator development efforts.

structure-activity relationship indole-2-carboxamide allosteric modulator design

Ligand-Dependent Modulation: Greater Potency Against CP55,940 than WIN55212

Org 27569 exhibits significant ligand dependence (probe dependence) in its allosteric effects: it is substantially more potent as a modulator of CP55,940-induced signaling compared to WIN55212-induced signaling, and has little effect on [3H]WIN55212 binding [1]. This contrasts with orthosteric ligands, which generally show consistent competition regardless of the orthosteric probe. This property makes Org 27569 a valuable tool for studying ligand-specific receptor conformations and for probing the molecular basis of probe dependence in GPCR allostery.

probe dependence allosteric modulator ligand bias

Recommended Research and Procurement Applications for Org 27569 Based on Verified Evidence


Dissecting CB1 Biased Signaling Mechanisms (G Protein vs. β-Arrestin/ERK)

Use Org 27569 to selectively inhibit G protein-mediated signaling (GTPγS binding, cAMP modulation) while permitting or enhancing β-arrestin-1-dependent ERK1/2 phosphorylation [1]. This enables clean experimental dissection of downstream CB1 pathways in recombinant cell systems. Essential for laboratories investigating functional selectivity and the therapeutic potential of biased CB1 ligands. Pair with orthosteric agonist CP55,940 for maximal allosteric effect [2].

Structural and Biophysical Studies of CB1 Allosteric Modulation

Org 27569 is the best-characterized CB1 allosteric modulator with known binding cooperativity (pKb = 5.67 for agonist binding increase) and defined structural features [1]. It is the reference compound for site-directed mutagenesis, molecular dynamics simulations, and fluorescence labeling studies aimed at mapping the CB1 allosteric site and understanding the conformational dynamics underlying biased signaling [2]. Use in conjunction with [3H]CP55,940 or [3H]SR141716A for binding studies [3].

Medicinal Chemistry Benchmark for Novel CB1 Allosteric Modulators

In SAR campaigns developing next-generation CB1 allosteric modulators, Org 27569 serves as the essential reference standard for benchmarking binding cooperativity, functional antagonism potency, and biased signaling profiles [1]. New analogs should be compared head-to-head with Org 27569 in [35S]GTPγS, cAMP, and ERK phosphorylation assays to quantify improvements in cooperativity (α) and functional potency (KB) [1].

Investigation of CB1-Independent Pharmacology in Behavioral Studies

Org 27569 can be employed as a control compound in in vivo studies to interrogate potential CB1-independent effects of putative CB1 ligands [1]. Because Org 27569 produces hypophagia independently of CB1 receptors [2], it can be used alongside CB1 knockout models to differentiate CB1-mediated from off-target behavioral effects. However, it is not suitable as a simple in vivo CB1 antagonist tool [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Org 27569

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.